![molecular formula C20H18O4 B10801248 2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate](/img/structure/B10801248.png)
2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is identified by its chemical name, 2-[[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]-4,5,6,7-tetrahydro-N-(2-methoxyethyl)-Benzo[b]thiophene-3-carboxamide . This compound has garnered attention due to its unique structure and potential biological activities.
Preparation Methods
The synthesis of WAY-657136 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Benzodioxin Intermediate: The initial step involves the synthesis of the benzodioxin intermediate through a series of reactions, including sulfonation and amination.
Coupling with Benzo[b]thiophene: The benzodioxin intermediate is then coupled with a benzo[b]thiophene derivative under specific reaction conditions to form the core structure of WAY-657136.
Final Modifications:
Industrial production methods for WAY-657136 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
WAY-657136 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: WAY-657136 can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-657136 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interactions with other chemicals.
Biology: In biological research, WAY-657136 is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: WAY-657136 is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-657136 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-657136 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A compound with potential anxiolytic effects.
WAY-213613: Known for its effects on dopamine receptors.
WAY-657136 stands out due to its unique structure and specific biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-oxocyclohexyl) 3-methylbenzo[g][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-12-14-11-10-13-6-2-3-7-15(13)19(14)24-18(12)20(22)23-17-9-5-4-8-16(17)21/h2-3,6-7,10-11,17H,4-5,8-9H2,1H3 |
InChI Key |
BCXRVBVTZNCURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)OC4CCCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



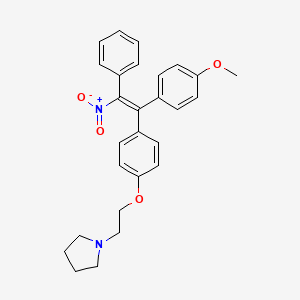
![3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B10801175.png)
![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B10801182.png)
![4-(4-bromophenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B10801186.png)
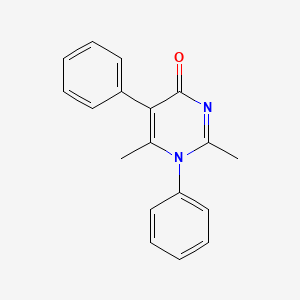
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B10801201.png)
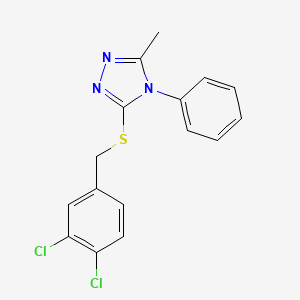
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B10801211.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B10801215.png)
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate](/img/structure/B10801217.png)
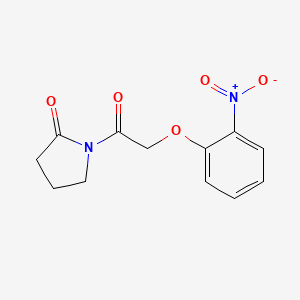
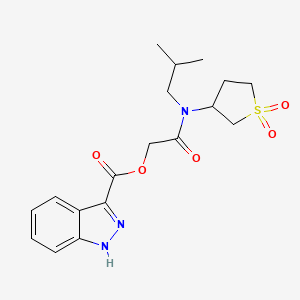
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B10801234.png)
